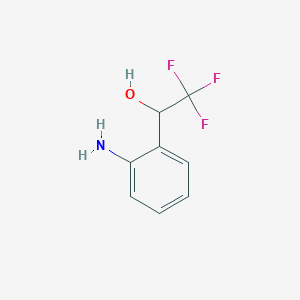
1-(2-Aminophenyl)-2,2,2-trifluoroethanol
Übersicht
Beschreibung
The compound “1-(2-Aminophenyl)-2,2,2-trifluoroethanol” appears to contain an amino group (-NH2) attached to a phenyl ring, and a trifluoroethanol group (-CF3OH). The presence of these functional groups could give the compound certain chemical properties, such as the ability to form hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the phenyl ring, the amino group, and the trifluoroethanol group. These groups could potentially engage in various intra- and intermolecular interactions .Chemical Reactions Analysis
The amino group and the trifluoroethanol group in the compound are both reactive and could participate in various chemical reactions. For example, the amino group can act as a nucleophile in substitution reactions, while the trifluoroethanol group can potentially undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar trifluoroethanol group could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Boronic Acid-Based Sensing Systems
Boronic acids, including 1-(2-aminophenyl)-2,2,2-trifluoroethanol, are increasingly utilized in diverse research areas. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) enable their utility in various sensing applications. These applications can be either homogeneous assays or heterogeneous detection methods. Boronic acids have been employed in biosensors, environmental monitoring, and medical diagnostics .
Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
1-(2-Aminophenyl)-2,2,2-trifluoroethanol participates in the synthesis of 4-substituted pyrrolo[1,2-a]quinoxaline derivatives. These compounds have potential applications in drug discovery, as they exhibit interesting biological activities .
Hydroamination-Triggered Cyclization Reactions
In Pt(IV)-catalyzed reactions, 1-(2-aminophenyl)-2,2,2-trifluoroethanol can undergo hydroamination-triggered cyclization to yield fused pyrrolo[1,2-a]quinoxalines. These heterocyclic structures are valuable in medicinal chemistry and materials science .
Cell Wall Research and Pectin Interaction
Unrestricted diffusion of molecules through plant cell walls is limited by the pore size of the primary cell wall, which is defined by pectins. Calcium ions (Ca^2+) stabilize pectin structures, influencing cell wall properties. While not directly related to 1-(2-aminophenyl)-2,2,2-trifluoroethanol, understanding cell wall components and their interactions is crucial for plant biology and biotechnology .
Protein Manipulation and Cell Labeling
Boronic acids, including our compound of interest, have found applications in protein manipulation and cell labeling. Researchers use them to study protein-protein interactions, enzyme inhibition, and cellular processes. These applications contribute to our understanding of biological systems and drug development .
Electrophoresis of Glycated Molecules
Researchers have employed boronic acids for the electrophoresis of glycated molecules. This technique allows the separation and analysis of glycated proteins, which are relevant in diabetes research and clinical diagnostics .
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It’s plausible that the compound interacts with its targets through a mechanism similar to other aminophenyl compounds The compound may bind to its targets, leading to changes in their function or activity
Biochemical Pathways
It’s possible that the compound could influence various biochemical pathways based on its structural similarity to other aminophenyl compounds . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Based on its structural similarity to other aminophenyl compounds, it’s plausible that the compound could exert various effects at the molecular and cellular levels
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-aminophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYKEXQUMCFNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-2,2,2-trifluoroethanol | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548375.png)
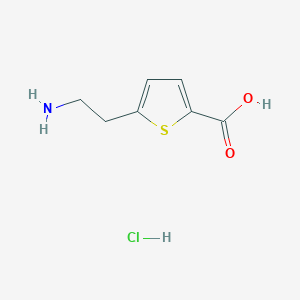
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)


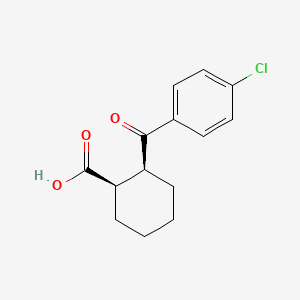
![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)
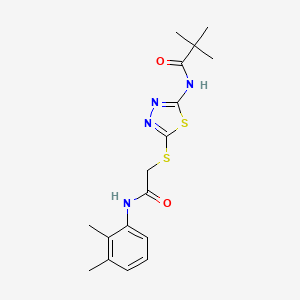
![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)
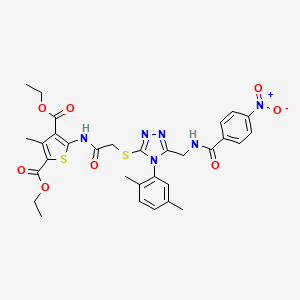
![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)